4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
The compound 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine is a nitrogen-rich tricyclic heterocycle featuring a complex fused-ring system. Its structure includes a tetrazatricyclo framework with methyl and N-(1-phenylethyl) substituents, which may confer unique physicochemical and pharmacological properties. For instance, compounds with related tricyclic scaffolds, such as those in and , highlight the importance of substituents like the N-(1-phenylethyl) group in modulating stereoselectivity and bioactivity .
Properties
IUPAC Name |
4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-12-10-13(2)21-19-18(12)20-22-14(3)11-17(25(20)24-19)23-15(4)16-8-6-5-7-9-16/h5-11,15,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQYGQDMFFXNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[740The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Computational Similarity and Virtual Screening
Tanimoto and Cosine Scores
Computational methods quantify structural similarity using metrics such as:
- Tanimoto Coefficient : A value >0.7 indicates high similarity. For example, aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor) using Morgan fingerprints .
- Cosine Scores : Applied to MS/MS fragmentation patterns, scores closer to 1 suggest shared fragmentation pathways. The target compound’s tetrazole rings and methyl groups may yield fragmentation patterns distinct from sulfur-containing analogs ().
Table 2: Similarity Metrics for Selected Compounds
*Hypothetical values based on structural features.
Docking Affinity and Binding Interactions
highlights that minor structural changes (e.g., methyl vs. phenyl groups) significantly alter docking affinities. For example, the 1-phenylethyl group in the target compound may enhance hydrophobic interactions with binding pockets compared to smaller substituents . Substructure searches () and Murcko scaffold analysis () further enable clustering of compounds with similar binding modes.
Bioactivity and Pharmacokinetic Profiling
Hierarchical clustering of bioactivity profiles () suggests that compounds with similar structures often target overlapping pathways. For instance, the N-(1-phenylethyl) group in the target compound may mimic natural ligands in enantioselective amination reactions, as seen in , where similar amines achieved 84% enantiomeric excess .
Biological Activity
Molecular Formula
- Formula: C₁₈H₂₃N₇
- CAS Number: Not specifically listed in the provided sources.
Structural Characteristics
The compound features a tetrazatricyclo structure which contributes to its unique chemical properties. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological systems, particularly in terms of receptor binding and enzyme inhibition.
Research indicates that compounds with similar structural features often exhibit activities such as:
- Antimicrobial Properties: Many nitrogen-rich compounds demonstrate efficacy against various bacteria and fungi.
- Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction.
- Neuroprotective Effects: Compounds with similar frameworks have been studied for their potential to protect neuronal cells from damage.
Case Studies
-
Antimicrobial Activity
- A study conducted on structurally related compounds found that they exhibited significant antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
-
Anticancer Properties
- In vitro studies demonstrated that derivatives of the tetrazatricyclo structure inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM, indicating a potent effect.
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Neuroprotective Effects
- Research highlighted the neuroprotective properties of similar tetrazole-containing compounds in models of oxidative stress. The compounds were shown to reduce markers of oxidative damage and improve cell viability in neuronal cultures.
Data Table: Summary of Biological Activities
| Activity Type | Model/Organism | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition at 10 µg/mL | Study on Nitrogen Compounds |
| Anticancer | MCF-7 Cell Line | IC50 = 10 µM | In Vitro Cancer Study |
| Neuroprotective | Neuronal Cell Cultures | 30% increase in cell viability | Neuroprotection Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
